2-(3-Butoxyphenyl)quinoline-4-carbohydrazide
Description
Properties
IUPAC Name |
2-(3-butoxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-3-11-25-15-8-6-7-14(12-15)19-13-17(20(24)23-21)16-9-4-5-10-18(16)22-19/h4-10,12-13H,2-3,11,21H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJARPOSGISVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-(3-Butoxyphenyl)quinoline-4-carboxylic Acid
The Pfitzinger reaction is employed to synthesize the quinoline backbone. Isatin (1) reacts with 3-butoxyacetophenone (2) under basic, refluxing ethanol conditions to yield 2-(3-butoxyphenyl)quinoline-4-carboxylic acid (3). This step is critical for establishing the aryl-quinoline linkage and the carboxylic acid functionality.
Reaction Conditions
- Reactants : Isatin (10 mmol), 3-butoxyacetophenone (10 mmol)
- Solvent : Ethanol (50 mL)
- Base : Aqueous NaOH (10%, 20 mL)
- Temperature : Reflux (78°C)
- Time : 6–8 hours
The reaction progress is monitored via thin-layer chromatography (TLC) using chloroform:methanol (9.5:0.5 v/v). The product is isolated by acidification with HCl, followed by recrystallization from ethanol.
Characterization Data
Esterification to Ethyl 2-(3-Butoxyphenyl)quinoline-4-carboxylate
The carboxylic acid (3) is esterified using absolute ethanol and concentrated sulfuric acid as a catalyst to produce ethyl 2-(3-butoxyphenyl)quinoline-4-carboxylate (4).
Reaction Conditions
- Reactants : 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (10 mmol), ethanol (30 mL)
- Catalyst : H₂SO₄ (2 mL)
- Temperature : Reflux (78°C)
- Time : 4–5 hours
Characterization Data
| Property | Value/Observation | Source Citation |
|---|---|---|
| IR (cm⁻¹) | 1725 (ester C=O), 1260 (C-O) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.2 (ester C=O), 62.5 (OCH₂CH₃), 14.3 (CH₃) | |
| Yield | 85–88% |
Hydrazinolysis to 2-(3-Butoxyphenyl)quinoline-4-carbohydrazide
The ester (4) undergoes hydrazinolysis with hydrazine hydrate in boiling ethanol to yield the target carbohydrazide (5).
Reaction Conditions
- Reactants : Ethyl 2-(3-butoxyphenyl)quinoline-4-carboxylate (10 mmol), hydrazine hydrate (15 mmol)
- Solvent : Ethanol (30 mL)
- Temperature : Reflux (78°C)
- Time : 3–4 hours
Characterization Data
Optimization and Comparative Analysis
Yield Optimization Strategies
Key Parameters
- Hydrazine Excess : Increasing hydrazine hydrate to 2 equivalents improves conversion but risks side reactions.
- Catalyst Loading : For nanoparticle-assisted methods, 10 mg catalyst achieves optimal efficiency.
Comparative Table: Pfitzinger vs. Catalytic Methods
| Parameter | Pfitzinger Method | Catalytic Method |
|---|---|---|
| Reaction Time | 6–8 hours (Step 1) | 30–45 minutes (Quinoline core) |
| Overall Yield | 70–75% | 80–85% (estimated) |
| Purification Complexity | Moderate (recrystallization) | Low (magnetic separation) |
Spectroscopic Validation and Quality Control
Chemical Reactions Analysis
2-(3-Butoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Butoxyphenyl)quinoline-4-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Butoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds

Key Observations :
- Polarity (TPSA) : All analogs share similar TPSA values (~58–68 Ų), suggesting comparable hydrogen-bonding capabilities.
Antimicrobial Activity
- This compound: Demonstrates moderate antibacterial activity against Gram-negative pathogens (e.g., E. coli: 3.5 ± 0.1 mm inhibition zone at 25 mg/mL), though less potent than streptomycin .
- 2-(4-Bromophenyl)quinoline-4-carbohydrazide: Superior biofilm inhibition (80% reduction in Staphylococcus aureus biofilms at 10 µg/mL) via DNA gyrase binding, validated by molecular docking showing hydrogen bonds with Tyr109 and Asp81 residues .
- N′-(chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide: Exhibits antifungal activity against Cryptococcus neoformans (57 ± 1.52% inhibition at 50 µg/mL), outperforming fluconazole .
Anticancer Activity
- PZ-34 (2-(4-Ethoxyphenyl) derivative) : Reverses multidrug resistance in cancer cells by inhibiting ABCG2 transporters, with EC₅₀ values < 1 µM .
- 2-(4-Chlorophenyl)quinoline-4-carbohydrazide: Shows cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) via apoptosis induction, linked to its electron-withdrawing chloro group enhancing electrophilic interactions .
Biological Activity
2-(3-Butoxyphenyl)quinoline-4-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core substituted with a butoxyphenyl group and a carbohydrazide functional group, which may influence its biological activity.
The biological activity of quinoline derivatives often involves interaction with various biological targets:
- Antimicrobial Activity : Quinoline derivatives have been shown to inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The presence of hydrazide groups can enhance this activity by increasing lipophilicity, facilitating better cellular uptake.
- Anticancer Activity : Studies indicate that quinoline derivatives can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerases, which are crucial for DNA replication.
Research Findings
A review of the literature reveals significant findings regarding the biological activity of this compound:
-
Antimicrobial Activity :
- In vitro studies demonstrated that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin and ciprofloxacin.
- Table 1 summarizes the antimicrobial efficacy against various bacterial strains:
Bacterial Strain MIC (µg/mL) Comparison Standard Staphylococcus aureus 32 Ampicillin (16) Escherichia coli 64 Ciprofloxacin (32) Pseudomonas aeruginosa 128 Gentamicin (64) -
Anticancer Activity :
- The compound was evaluated for its cytotoxic effects on human cancer cell lines, including MDA-MB-231 (breast cancer) and A375 (melanoma). Results indicated a dose-dependent inhibition of cell proliferation.
- The half-maximal inhibitory concentration (IC50) values were determined as follows:
Cell Line IC50 (µM) Reference Compound MDA-MB-231 15 Doxorubicin (10) A375 20 Cisplatin (12)
Case Studies
Several case studies highlight the therapeutic potential of quinoline derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI reported that quinoline derivatives exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values lower than traditional treatments .
- Anticancer Research : Research conducted on a series of quinoline-based compounds indicated that modifications to the quinoline structure could significantly enhance anticancer properties. The incorporation of hydrazide moieties was particularly noted for improving selectivity towards cancer cells while reducing toxicity to normal cells .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 2-(3-Butoxyphenyl)quinoline-4-carbohydrazide and its key intermediates?
- Methodological Answer : The synthesis typically begins with the preparation of a quinoline-4-carboxylate ester intermediate. For example, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate is synthesized via cyclization reactions, followed by conversion to the carbohydrazide derivative using hydrazine hydrate under reflux conditions in ethanol . Modifications to the aryl substituents (e.g., replacing bromophenyl with butoxyphenyl) require adjusting the starting materials and reaction conditions. Key steps include:
- Ester to hydrazide conversion : Refluxing the ester intermediate with excess hydrazine hydrate (80–100% yield) .
- Purification : Recrystallization from ethanol or column chromatography for derivatives .
Q. How is the purity and structural integrity of this compound confirmed?
- Methodological Answer : Characterization involves:
- Spectroscopic techniques :
- IR spectroscopy : Confirming the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N–H, ~3200–3350 cm⁻¹) groups .
- NMR (¹H/¹³C) : Identifying aromatic protons (δ 7.0–8.5 ppm) and hydrazide NH signals (δ 9–10 ppm) .
- Chromatography : HPLC or TLC to verify purity (≥95%) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Common assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations .
- DNA gyrase inhibition : ATP-dependent supercoiling assays for microbial targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Glacial acetic acid improves cyclocondensation efficiency in hydrazide formation .
- Temperature control : Reflux (70–80°C) for 12–24 hours balances reaction progress and side-product minimization .
Q. What in silico strategies are effective for predicting biological targets and binding modes?
- Methodological Answer : Computational approaches involve:
- Molecular docking : Using AutoDock Vina or Schrödinger to model interactions with targets like EGFR-TK (PDB: 1M17) or DNA gyrase .
- QSAR modeling : Correlating substituent electronic parameters (Hammett σ) with activity data to guide derivative design .
- ADMET prediction : SwissADME or pkCSM to assess drug-likeness and toxicity .
Q. How can structure-activity relationships (SAR) be systematically analyzed for analogs of this compound?
- Methodological Answer : SAR studies require:
- Derivative libraries : Synthesizing analogs with varied substituents (e.g., halogens, methoxy, or alkyl groups) on the phenyl ring .
- Biological profiling : Comparing IC₅₀ values across targets (e.g., 4-bromophenyl analogs show higher DNA gyrase inhibition than unsubstituted derivatives ).
- Electron-withdrawing/donating effects : Electron-withdrawing groups (e.g., Br) enhance antimicrobial activity by increasing electrophilicity .
Q. How should discrepancies in biological activity data across studies be resolved?
- Methodological Answer : Address inconsistencies by:
- Standardizing assays : Use identical cell lines (e.g., MCF-7) and microbial strains to minimize variability .
- Dose-response validation : Test compounds at multiple concentrations (e.g., 10–100 µM) to confirm dose-dependent trends .
- Control benchmarks : Compare with reference drugs (e.g., streptomycin for antimicrobial assays) to calibrate activity thresholds .
Q. What strategies are recommended for enhancing the solubility of hydrophobic derivatives?
- Methodological Answer : Improve solubility via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

